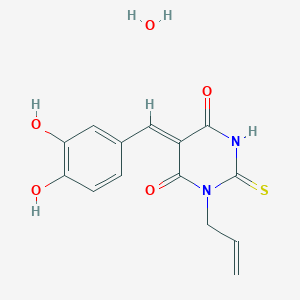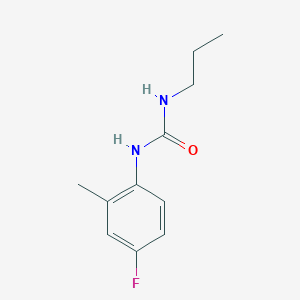![molecular formula C18H26N2O4S B5401337 1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5401337.png)
1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This molecule is commonly referred to as "AZ-1" and is a member of the azepane family. AZ-1 has been shown to possess unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of AZ-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and modulation of certain receptors. AZ-1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body. AZ-1 has also been shown to modulate the activity of NMDA receptors in the brain, which play a role in learning and memory.
Biochemical and Physiological Effects
AZ-1 has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, modulation of NMDA receptors, and inhibition of certain cancer cell growth. These effects make AZ-1 a promising candidate for further investigation in various fields, including drug discovery and cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AZ-1 in lab experiments is its unique biochemical and physiological effects. These effects make it a promising candidate for further investigation in various fields. However, the synthesis of AZ-1 is a complex process that requires specialized equipment and expertise, which can be a limitation for some researchers.
Orientations Futures
There are several future directions for research on AZ-1. One potential direction is the investigation of its potential as a treatment for neurological disorders, such as Alzheimer's disease. Another potential direction is the investigation of its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of AZ-1 and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of AZ-1 involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this molecule involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the resulting nitro compound to form the final product. This method has been optimized over the years to improve yield and purity.
Applications De Recherche Scientifique
AZ-1 has been extensively studied for its potential application in various fields, including drug discovery, neurobiology, and cancer research. In drug discovery, AZ-1 has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases. In neurobiology, AZ-1 has been shown to modulate the activity of certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders. In cancer research, AZ-1 has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
azepan-1-yl-(2-methyl-5-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-6-7-16(25(22,23)20-10-12-24-13-11-20)14-17(15)18(21)19-8-4-2-3-5-9-19/h6-7,14H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQQFNSCNIPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)
![8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5401262.png)


![7-methyl-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5401275.png)
![2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5401280.png)
![5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5401287.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5401289.png)

![1-[1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5401302.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5401309.png)
![4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5401313.png)
![4-[(2-ethoxybenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5401336.png)
![methyl (3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetate dihydrochloride](/img/structure/B5401347.png)